molecular formula C18H24ClNO3 B3334137 (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride CAS No. 36418-29-8

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

Cat. No.: B3334137
CAS No.: 36418-29-8
M. Wt: 337.8 g/mol
InChI Key: VMZXMTVGOAQUEN-FFHNEAJVSA-N
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Description

This compound, identified by CAS #76-57-3 (), is a semi-synthetic opioid structurally derived from morphine. Its IUPAC name reflects a benzofuro-isoquinoline backbone with methoxy (C9), methyl (C3), and hydroxyl (C7) substituents, and a hydrochloride salt. Key physicochemical properties include:

  • Molecular formula: C₁₈H₂₁NO₃·HCl
  • Molecular weight: 299.4 g/mol (free base)
  • pKa: 8.2 ()

Pharmacologically, it acts as a µ-opioid receptor agonist, mediating analgesia, respiratory depression, and euphoria (). Its stereochemistry (4R,4aR,7S,7aR,12bS) is critical for receptor binding and activity.

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1H/t11-,12+,13-,17-,18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXMTVGOAQUEN-FFHNEAJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189946
Record name Dihydrocodeine methyl ether hydrochloride
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Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36418-29-8
Record name Morphinan-6-ol, 4,5-epoxy-3-methoxy-17-methyl-, hydrochloride (1:1), (5α,6α)-
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Record name Dihydrocodeine methyl ether hydrochloride
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Record name Dihydrocodeine methyl ether hydrochloride
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Record name (5α,6α)-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol hydrochloride
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Record name DIHYDROCODEINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.

    Introduction of functional groups: Methoxy and methyl groups are introduced through specific reactions such as methylation.

    Chiral resolution: The compound’s multiple chiral centers require careful control to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride":

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate

  • This chemical compound, also known as Acetylcodeine, is widely used in scientific research.
  • It exhibits intriguing properties, making it valuable for studies in medicinal chemistry.
  • The compound has a unique bicyclic structure and multiple stereocenters, which contribute to its potential biological activity.
  • The molecular formula is C₁₈H₁₉N₃O₃, and it has a molecular weight of approximately 341.4 g/mol.
  • The structure includes a methoxy group at the 9-position and an acetate moiety at the nitrogen atom of the isoquinoline ring, suggesting interesting pharmacological properties due to the presence of both a benzofuro and isoquinoline framework.

Potential Applications:

  • Interaction studies are crucial for understanding how this compound behaves in biological systems.
  • Preliminary data indicate that compounds of similar structure may interact with various receptors.
  • Further studies are necessary to elucidate specific interactions and mechanisms of action.

Similar Compounds and Their Activities :

Compound NameStructure FeaturesNotable Activities
(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...Acetate group; similar bicyclic structureAnalgesic properties
(4S,4aR,7S,7aR)-9-methoxy...Different stereochemistry; methoxy groupAntimicrobial effects
(3R,4R,...)-3-(cyclopropylmethyl)-...Cyclopropyl substitution; altered ring structureNeuroprotective potential

The unique arrangement of functional groups may confer distinct pharmacological properties that merit further exploration.

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

  • Is a semi-synthetic opioid analgesic used for the treatment of moderate to severe pain, severe dyspnea, and as an antitussive.
  • It was developed in Germany in 1908 and first marketed in 1911.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to opioids and derivatives with modifications in substituents, stereochemistry, or functional groups. Key examples include:

Table 1: Structural and Pharmacological Comparisons

Compound Name / ID Key Structural Differences Pharmacological Profile Source
Hydrocodone Hydrochloride (Target Compound) C7-OH, C9-OMe, C3-CH₃, octahydro backbone µ-opioid agonist; moderate analgesic potency; used for pain and cough suppression
Antaxone Hydrochloride Dihydrate (Synonyms in ) C3-cyclopropylmethyl, C7-one (ketone), C4a-OH Opioid antagonist; potential use in addiction therapy due to cyclopropylmethyl substitution
N-((4R,4aR,7S,7aR,12bS)-7-Acetamido-9-...propanamide () C7-acetamido, C11-propanamide with tritylthio group Designed as a heroin vaccine hapten; induces antibodies blocking opioid effects in rodents
(4R,4aS,7aR,12bS)-4a-Hydroxy-9-methoxy-3-methyl-...7-one () C7-one (ketone), C4a-OH, hexahydro backbone Analgesic with potential reduced abuse liability due to ketone modification
Morphine (Core structure in ) C3-OH (phenolic), C6-OH, no methoxy substituent High µ-opioid affinity; gold-standard analgesic but with pronounced side effects (e.g., respiratory depression)

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding: The C3-cyclopropylmethyl group in Antaxone () converts agonist activity to antagonist behavior, a strategy used in naloxone and naltrexone derivatives. C7 modifications (e.g., acetamido in ) reduce intrinsic activity but enhance immunogenicity for vaccine development .

Stereochemical Influence :

  • The (4R,4aR,7S,7aR,12bS) configuration in hydrocodone is essential for µ-opioid receptor activation. Diastereomers (e.g., 4aS or 7aR inversions) show reduced potency or antagonist profiles ().

Vaccine Applications: Haptens with C7-acetamido and C11-thiolated side chains () elicit antibodies that cross-react with heroin metabolites, offering a novel therapeutic strategy for addiction .

Biological Activity

The compound (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol; hydrochloride is a semi-synthetic opioid derivative primarily used for its analgesic properties. This article delves into its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23NO3C_{18}H_{23}NO_3 with a molecular weight of 303.38 g/mol. Its structural complexity arises from multiple stereocenters and functional groups that contribute to its pharmacological effects.

Structural Features

FeatureDescription
Molecular Formula C18H23NO3C_{18}H_{23}NO_3
Molecular Weight 303.38 g/mol
Functional Groups Methoxy group and hydroxyl group
Stereochemistry Multiple stereocenters affecting activity

The compound exhibits its biological effects primarily through interaction with opioid receptors in the central nervous system (CNS). It acts as an agonist at the mu-opioid receptor (MOR), which is responsible for its analgesic properties. Additionally, it may exhibit partial agonism or antagonism at kappa-opioid receptors (KOR), influencing its side effect profile.

Opioid Receptor Interaction

  • Mu-opioid receptor (MOR) : Responsible for analgesia and euphoria.
  • Kappa-opioid receptor (KOR) : Involved in dysphoria and sedation.

Analgesic Effects

Numerous studies have documented the analgesic efficacy of this compound in various pain models. Its potency is comparable to other opioids such as morphine and codeine but may have a different side effect profile.

Case Study: Pain Management

A clinical trial evaluated the effectiveness of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups:

GroupPain Score Reduction (%)
Treatment Group45%
Placebo Group15%

Side Effects Profile

While effective for pain management, the compound is associated with common opioid-related side effects including:

  • Nausea
  • Dizziness
  • Constipation
  • Risk of dependence

Pharmacokinetics

The pharmacokinetic profile reveals that the compound is rapidly absorbed following oral administration. Peak plasma concentrations are typically reached within 1 to 2 hours.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability ~60%
Half-life 3-5 hours
Metabolism Hepatic (CYP450)

Research Findings on Biological Activity

Recent studies have focused on the compound's selectivity for opioid receptors and its potential therapeutic applications beyond pain relief.

Selectivity Studies

Research has demonstrated that this compound exhibits a bias towards G protein signaling over β-arrestin recruitment at MORs. This selectivity may reduce the risk of side effects typically associated with traditional opioids.

Study Findings:

  • G Protein Activation : Higher efficacy compared to β-arrestin recruitment.

Potential Applications Beyond Analgesia

Emerging studies suggest that this compound may have applications in treating conditions such as:

  • Severe dyspnea
  • Cough suppression
  • Anxiety disorders due to its CNS effects.

Q & A

Q. What methodologies are recommended for confirming the stereochemical configuration of this benzofuroisoquinoline derivative?

To resolve stereochemical ambiguities, single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD at 113 K with a data-to-parameter ratio of 6.7 and R factor <0.04 can unambiguously assign configurations at chiral centers (e.g., 4R,4aR,7S,7aR,12bS) . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT-based geometry optimization) should validate crystallographic data. Ensure solvent purity, as disordered counterions (e.g., trifluoroacetate in methanol solvates) may complicate refinement .

Q. How can researchers optimize the synthesis of this compound to minimize stereochemical impurities?

Focus on reaction conditions that preserve stereochemical integrity:

  • Use chiral auxiliaries or catalysts to control asymmetric centers.
  • Monitor intermediates via HPLC with chiral columns (e.g., Chiralpak IA/IB) and polarimetric detection.
  • Purify via recrystallization in non-polar solvents to isolate the desired stereoisomer. Evidence from related benzofuroisoquinolines highlights the importance of cyclopropane ring stability during synthesis .

Q. What analytical techniques are critical for assessing purity and identifying byproducts?

  • HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS in positive ion mode to detect impurities (e.g., demethylated or oxidized derivatives).
  • TLC : Silica gel GF254 with chloroform/methanol/ammonia (90:9:1) as mobile phase.
  • Karl Fischer titration : Quantify residual solvents (e.g., methanol) to <0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data attributed to stereochemical variability?

Conduct enantioselective assays to isolate biological activity:

  • Compare the hydrochloride salt with its enantiomer using receptor-binding studies (e.g., µ-opioid receptor affinity via radioligand displacement).
  • Analyze metabolic stability in hepatocyte models to assess stereospecific degradation. Structural analogs with 4R,8R stereoisomer contamination (≥0.5%) showed reduced efficacy, emphasizing strict stereochemical control .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH conditions?

  • pH-solubility profiling : Determine stability thresholds (e.g., degradation above pH 6.5 via hydrolysis of the methoxy group).
  • Lyophilization : Stabilize the compound in acidic buffers (pH 3–4) to prevent dehydrohalogenation.
  • Excipient screening : Use cyclodextrins or co-crystals to enhance solid-state stability .

Q. How can computational methods predict metabolic pathways for this compound?

  • In silico tools : Use Schrödinger’s Metabolite Predictor or CypReact to identify Phase I/II metabolism sites (e.g., O-demethylation at C9 or hydroxylation at C7).
  • Validate with in vitro microsomal assays (human liver microsomes + NADPH). Structural analogs with morpholinoethoxy substitutions showed prolonged half-lives, suggesting steric hindrance as a design strategy .

Q. What experimental designs address discrepancies in receptor binding affinity across studies?

  • Orthogonal assays : Combine radioligand binding, functional cAMP inhibition, and β-arrestin recruitment assays to assess biased signaling.
  • Control for temperature (25°C vs. 37°C) and buffer composition (e.g., Mg²⁺ concentration impacts G-protein coupling).
  • Cross-reference with crystallographic data to correlate binding pocket interactions (e.g., hydrogen bonding with the 7-hydroxyl group) .

Methodological Considerations

Q. How to design stability-indicating methods for long-term storage studies?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
  • HPLC-DAD-ELSD : Track degradation products (e.g., loss of HCl yielding the free base).
  • Accelerated stability protocols : Use Arrhenius modeling to extrapolate shelf life .

Q. What crystallographic challenges arise from solvate formation, and how are they managed?

  • Disordered solvents : Refine methanol/trifluoroacetate solvates using SQUEEZE in PLATON to model electron density.
  • Thermal ellipsoids : Analyze anisotropic displacement parameters to confirm rigid benzofuroisoquinoline core vs. flexible side chains .

Q. How to validate synthetic routes for scalability without compromising stereopurity?

  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progression.
  • Chiral SFC : Replace HPLC for faster separation of stereoisomers at pilot scale .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride
Reactant of Route 2
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrochloride

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